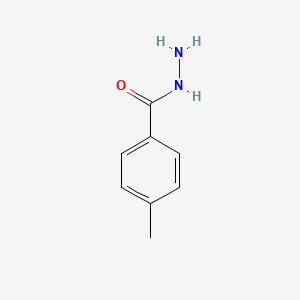

4-Methylbenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFVZXOPRXMVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189756 | |

| Record name | p-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-22-5 | |

| Record name | 4-Methylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylbenzohydrazide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Methylbenzohydrazide, a key organic intermediate, holds significant potential within medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and diverse applications. We delve into detailed spectroscopic analysis, explore its role as a precursor to bioactive molecules, and present established experimental protocols. This document serves as a vital resource for researchers and developers aiming to leverage the unique characteristics of this versatile compound.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazide and its derivatives represent a privileged scaffold in modern drug discovery and chemical synthesis. These compounds, characterized by a benzoyl group attached to a hydrazine moiety, exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the reactive hydrazide functional group allows for straightforward derivatization, making them ideal starting materials for the synthesis of more complex molecules, such as Schiff bases and various heterocyclic compounds. This compound, with its additional methyl group on the benzene ring, offers a nuanced modification to the fundamental benzohydrazide structure, influencing its electronic properties and biological interactions.

Molecular Structure and Chemical Properties

This compound, also known as p-toluic hydrazide, is a solid organic compound with the chemical formula C₈H₁₀N₂O. Its structure features a p-tolyl group attached to a hydrazide moiety.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [2] |

| CAS Number | 3619-22-5 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-118 °C | |

| IUPAC Name | This compound | |

| Synonyms | p-Toluic hydrazide, p-Toluoylhydrazine | [1] |

Spectroscopic Characterization

A thorough understanding of a molecule's structure is paramount for its application in research and development. Spectroscopic methods provide the necessary insights into the connectivity and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (4H): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the protons meta to the carbonyl group.

-

-NH Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-NH₂ Protons (2H): A broad singlet, also concentration and solvent dependent.

-

-CH₃ Protons (3H): A sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (6C): Four signals are expected in the aromatic region (δ 120-145 ppm) due to symmetry. The ipso-carbon attached to the carbonyl group and the carbon bearing the methyl group will have distinct chemical shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Expected Key IR Absorptions:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH group.

-

C=O Stretching (Amide I): A strong absorption band typically in the range of 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): A band around 1550-1620 cm⁻¹.

-

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 150. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic fragments.

Predicted Fragmentation Pathways:

-

Loss of NH₂NH: A fragment corresponding to the p-toluoyl cation at m/z 119.

-

Loss of CO: A fragment resulting from the cleavage of the carbonyl group.

-

Formation of the tropylium ion: A common fragmentation for toluene derivatives, leading to a peak at m/z 91.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of a p-toluic acid ester, typically methyl p-toluate, with hydrazine hydrate.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzohydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-Methylbenzohydrazide (CAS No: 3619-22-5), a key chemical intermediate.[1][2] Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a deeper understanding of the processes involved.

Introduction: The Significance of this compound

This compound, also known as p-toluic hydrazide or p-toluoylhydrazine, is a versatile organic compound featuring a hydrazide functional group attached to a toluene backbone. Its molecular structure makes it an invaluable building block in synthetic chemistry. The reactive hydrazide moiety readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (hydrazones).[3][4] These derivatives are of significant interest in medicinal chemistry and materials science, with studies exploring their potential as antimicrobial, antifungal, and enzyme-inhibiting agents.[5][6][7] This guide offers a robust framework for the reliable synthesis and rigorous characterization of this important precursor.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound is achieved through the hydrazinolysis of a suitable 4-methylbenzoic acid ester, typically methyl 4-methylbenzoate. This method is often preferred over alternatives, such as using 4-methylbenzoyl chloride, due to its milder reaction conditions and the use of less hazardous reagents.[8][9][10]

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate displaces the methoxy group (-OCH₃), yielding the stable hydrazide product.

-

Choice of Starting Material: Methyl 4-methylbenzoate (also known as methyl p-toluate) is selected for its commercial availability and high reactivity towards hydrazinolysis.[11] It can be readily prepared via Fischer esterification from the inexpensive p-toluic acid if not purchased directly.[12][13]

-

Nucleophile and Solvent: Hydrazine hydrate (N₂H₄·H₂O) serves as the hydrazine source. It is used in excess to ensure the reaction equilibrium is shifted towards the product side. Ethanol or methanol is the solvent of choice as it effectively dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture, and its boiling point is ideal for reflux conditions.[3][14]

-

Reaction Conditions: The reaction is conducted under reflux to provide the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and high conversion within a few hours.[8][14]

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methylbenzoate (1 equivalent, e.g., 10.0 g, 66.6 mmol) in absolute ethanol (e.g., 50 mL).[8]

-

Reagent Addition: To this solution, add hydrazine hydrate (80% solution, ~3 equivalents) carefully. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often begin to crystallize. Further cooling in an ice bath will maximize the precipitation of the solid product.

-

Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The expected yield is typically high, often exceeding 90%.

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that confirms the successful synthesis.

Caption: Integrated workflow for the characterization of this compound.

The identity of the synthesized product is confirmed by comparing its physical and spectroscopic data with established literature values.

| Parameter | Method | Expected Result | Reference |

| Appearance | Visual Inspection | White to off-white crystalline solid or powder | |

| Melting Point | Capillary Melting Point Apparatus | 114 - 118 °C (A narrow range indicates high purity) | |

| Molecular Weight | Mass Spectrometry | 150.18 g/mol (as C₈H₁₀N₂O) | [1][15] |

| Molecular Ion (M⁺) | Mass Spectrometry (EI) | m/z = 150 | [1][15] |

| IR Absorptions | FT-IR (KBr Pellet) | ~3305, 3210 cm⁻¹: N-H stretching (asymm. & symm.)~3030 cm⁻¹: Aromatic C-H stretching~2920 cm⁻¹: Aliphatic C-H stretching~1645 cm⁻¹: C=O stretching (Amide I)~1530 cm⁻¹: N-H bending (Amide II)~830 cm⁻¹: p-disubstituted C-H bend | |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~9.7 (s, 1H): -CONH-δ ~7.7 (d, 2H): Aromatic protons ortho to C=Oδ ~7.2 (d, 2H): Aromatic protons ortho to CH₃δ ~4.4 (s, 2H): -NH₂δ ~2.3 (s, 3H): -CH₃ | [4] |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~165.5: C=O (Amide)δ ~141.0: Aromatic C-CH₃δ ~130.5: Aromatic C-C=Oδ ~128.8: Aromatic CHδ ~127.2: Aromatic CHδ ~21.0: -CH₃ | [4] |

-

Melting Point Determination: A small amount of the dried crystalline sample is packed into a capillary tube. The melting point is determined using a calibrated melting point apparatus, recording the temperature range from the first appearance of liquid to the complete melting of the solid.

-

FT-IR Spectroscopy: The spectrum is recorded using a Fourier-transform infrared spectrophotometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum reveals the key functional groups present in the molecule.

-

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, which solubilizes the compound well and allows for the observation of exchangeable N-H protons. Tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often with electron ionization (EI). This analysis confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). Fragmentation patterns can also provide further structural corroboration.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage are critical. This compound is known to cause skin and serious eye irritation.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some sources recommend storing under an inert atmosphere, as the compound may be air-sensitive.

-

SDS: Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before commencing any work.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the hydrazinolysis of methyl 4-methylbenzoate. The causality behind the selection of reagents and reaction conditions has been explained to provide a foundational understanding of the synthetic strategy. Furthermore, a comprehensive suite of characterization techniques has been presented, which, when used in concert, provide an unambiguous confirmation of the product's identity and purity. Mastery of this synthesis and characterization workflow equips researchers with the ability to confidently produce high-quality this compound for its myriad applications in drug discovery and chemical research.

References

-

4-methyl-N'-(4-methylbenzylidene)benzohydrazide - LookChem. [Link]

-

This compound - LookChem. [Link]

-

This compound - Stenutz. [Link]

-

4-[(4-Methoxyphenoxy)methyl]benzohydrazide - Optional[13C NMR] - Chemical Shifts. [Link]

-

N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC - NIH. [Link]

-

4-chloro-N'-methylbenzohydrazide - Chemical Synthesis Database. [Link]

-

Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination - ResearchGate. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

-

4-(Mesitylcarbonyl)benzohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

CAS No. 3619-22-5, this compound - 001CHEMICAL. [Link]

-

4-Methoxybenzohydrazide - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC - PubMed Central. [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. [Link]

-

N'-(4-Meth-oxy-benzyl-idene)-4-methyl-benzohydrazide - PubMed. [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) - Human Metabolome Database. [Link]

-

4-Methoxybenzohydrazide - Optional[FTIR] - Spectrum - SpectraBase. [Link]

- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google P

-

Question: Design a synthesis of 4 -methylbenzoyl chloride from toluene. CI Part 1 out of 8 Choose the best option for the immediate precursor to the target molecule. 0 Cl 0 0 CI attempt left Check my work Next part - Chegg. [Link]

-

(PDF) Methyl 4-methylbenzoate - ResearchGate. [Link]

-

Benzaldehyde, 4-methyl- - the NIST WebBook. [Link]

- CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google P

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Benzoyl chloride, o-chloro - Organic Syntheses Procedure. [Link]

-

4-Methylbenzoyl chloride - LookChem. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

-

MS/MS spectrum of 4 a at m/z 736. Ion 4 a has been formed in H0 by subsequent collisions of 3 a with benzylazide and TFA. - ResearchGate. [Link]

-

Preparation of Methyl Benzoate. [Link]

-

4-(mesitylcarbonyl)benzohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N'-(4-Meth-oxy-benzyl-idene)-4-methyl-benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Methylbenzoyl chloride|lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. 001chemical.com [001chemical.com]

An In-depth Technical Guide to 4-Methylbenzohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzohydrazide, also known as p-toluic hydrazide, is an aromatic hydrazide that has garnered significant interest in the scientific community. Its molecular structure, featuring a hydrazine moiety attached to a toluene backbone, makes it a versatile building block in organic synthesis and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a particular focus on its established antibacterial activity.

The hydrazide functional group is a key pharmacophore in numerous biologically active compounds, and its presence in this compound contributes to its diverse chemical reactivity and potential for biological interactions. Researchers have explored its utility as a precursor for the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have shown promise in various therapeutic areas. This document aims to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science who are interested in the potential of this compound and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

Core Data

| Property | Value | Source(s) |

| CAS Number | 3619-22-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 117 °C | [1] |

| Synonyms | p-Toluic Hydrazide, p-Toluoylhydrazine, 4-Methylbenzoic acid hydrazide | [1] |

Molecular Structure

Caption: Molecular structure of this compound.

Spectral Data

While a comprehensive, publicly available spectral analysis specifically for this compound is limited, data from related benzohydrazide derivatives can provide valuable insights into its characteristic spectral features.

-

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the toluene ring would appear as a set of doublets in the downfield region (approximately 7.0-8.0 ppm). The methyl protons would present as a singlet further upfield (around 2.3-2.5 ppm). The N-H protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with the methyl-substituted carbon appearing at a different chemical shift from the others. The carbonyl carbon of the hydrazide group would be observed in the highly deshielded region of the spectrum (typically >160 ppm). The methyl carbon would appear at a much higher field (around 20-25 ppm).

-

FTIR: The infrared spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations in the region of 3200-3400 cm⁻¹, a strong C=O stretching vibration from the amide group around 1640-1680 cm⁻¹, and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Solubility

Based on its chemical structure, this compound is expected to have limited solubility in water due to the hydrophobic nature of the toluene ring. However, it is generally soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] The hydrazide group can participate in hydrogen bonding, which contributes to its solubility in these solvents. The solubility can be influenced by factors such as temperature and the pH of the medium.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of a 4-methylbenzoic acid ester, typically methyl 4-methylbenzoate (methyl p-toluate), with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established method for the preparation of hydrazides.

Reaction Scheme

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Methylbenzohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzohydrazide (4-MBH), also known as p-toluic hydrazide, is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science.[1][2] Its utility in these fields is fundamentally governed by its physicochemical properties, most critically its solubility and stability. Understanding these characteristics is paramount for designing robust synthetic routes, developing effective drug delivery systems, and ensuring the long-term integrity of resulting products. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering field-proven insights into experimental design, causality, and data interpretation. It consolidates theoretical principles with practical, step-by-step protocols for characterization, serving as an essential resource for professionals working with this and related hydrazide compounds.

Introduction and Physicochemical Foundation

This compound (CAS RN: 3619-22-5) is an organic compound featuring a hydrazide functional group attached to a toluene backbone.[3][4] This structure imparts a unique combination of chemical reactivity and physical properties that are central to its application as a building block in the synthesis of pharmaceuticals and other complex molecules.[1][5]

The core structure consists of a benzene ring substituted with a methyl group and a carbohydrazide group (-CONHNH₂). The interplay between the hydrophobic aromatic ring, the polar hydrazide moiety, and the electron-donating methyl group dictates its behavior in various chemical environments. Before delving into solubility and stability, a summary of its fundamental properties is essential.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [4][6] |

| Molecular Weight | 150.18 g/mol | [4] |

| Appearance | White to off-white crystalline powder/solid | [7] |

| Melting Point | 116-118 °C | [8] |

| CAS Number | 3619-22-5 | [4][6] |

These properties form the basis for predicting and understanding the more complex behaviors of solubility and stability. The crystalline solid state, for instance, suggests that energy will be required to overcome the crystal lattice before dissolution can occur, a key factor in its solubility profile.

Solubility Profile of this compound

Solubility is a critical parameter that influences everything from reaction kinetics in synthesis to bioavailability in drug development.[9] The solubility of 4-MBH is a function of its molecular structure and the physicochemical properties of the solvent.

Theoretical Considerations and Influencing Factors

The solubility of 4-MBH is governed by the principle of "like dissolves like."

-

Polarity: The hydrazide group (-CONHNH₂) is polar and capable of forming hydrogen bonds, suggesting solubility in polar solvents. The hydroxyl group in the related compound 4-hydroxybenzohydrazide, for example, enhances its water solubility.[10]

-

Hydrophobicity: The 4-methylphenyl (p-tolyl) group is nonpolar and hydrophobic, favoring solubility in organic solvents.[10]

-

pH: The hydrazide moiety has basic character due to the lone pair of electrons on the terminal nitrogen atom. In acidic solutions, this group can be protonated, forming a more soluble salt. Conversely, in strongly basic solutions, the N-H protons can be abstracted, also potentially affecting solubility. The stability of related compounds has been shown to be pH-dependent.[11]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10]

The balance of these factors determines the overall solubility in a given solvent system. While specific quantitative data for 4-MBH is not broadly published, qualitative assessments indicate solubility in many organic solvents but not in water or alkanes.[12]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[13][14]

Causality: This protocol is designed to ensure that the system reaches thermodynamic equilibrium, where the concentration of the dissolved solute is at its maximum and stable over time. This avoids kinetic artifacts and provides a true measure of solubility.[13][14]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. A mass that is visually in excess ensures that saturation is achieved.[14]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours.[13][15] This extended time is crucial to allow the dissolution and precipitation processes to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the samples at high speed.[13]

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon cooling and to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of 4-MBH in the diluted samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] The concentration is determined against a calibration curve prepared from known standards.[16]

-

Verification: To confirm that equilibrium was reached, concentrations from samples taken at different time points (e.g., 24 and 48 hours) should be compared. Agreement between these values indicates that equilibrium has been achieved.[15]

Visualization of Solubility Influences

Caption: Key physicochemical factors governing the solubility of this compound.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) or chemical intermediate is a measure of its ability to resist chemical change or degradation over time.[17] For 4-MBH, the hydrazide functional group is the primary site of potential instability.

Primary Degradation Pathways

Hydrazides are susceptible to two main degradation pathways: hydrolysis and oxidation.[18][19]

-

Hydrolysis: The amide-like bond in the hydrazide moiety can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[20][21] This process would likely yield 4-methylbenzoic acid and hydrazine. The rate of hydrolysis for hydrazide-based compounds is highly dependent on pH, with stability generally increasing as the pH approaches neutrality.[11]

-

Oxidation: The hydrazine portion of the molecule is susceptible to oxidation, which can lead to the formation of various degradation products, including diazenes.[19][22] The presence of transition metal ions or exposure to atmospheric oxygen can accelerate this process.[22]

Understanding these pathways is crucial for predicting degradation products and developing analytical methods capable of detecting them.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for elucidating degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[23][24] These studies involve subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.[20][25]

Causality: This protocol follows principles outlined in the International Council for Harmonisation (ICH) guidelines (specifically Q1A) to systematically evaluate the stability of the molecule under various stress conditions.[17][26] The goal is to induce degradation to an extent (typically 5-20%) that allows for the reliable detection and characterization of degradants without completely destroying the parent molecule.[20][24]

Methodology:

A solution of 4-MBH (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel:

-

Acid Hydrolysis: Treat the solution with 0.1 M hydrochloric acid (HCl). Store at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24-48 hours).[20] The heat accelerates the reaction to produce detectable degradation within a reasonable timeframe.

-

Base Hydrolysis: Treat the solution with 0.1 M sodium hydroxide (NaOH). Store under the same elevated temperature conditions as the acid hydrolysis sample.[20]

-

Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Store the solution (in a neutral buffer) and a sample of the solid powder at a high temperature (e.g., 80 °C). This evaluates the stability of the molecule in both solution and solid states.[23]

-

Photostability: Expose a solution and a sample of the solid powder to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[26] A dark control sample should be stored under the same conditions but shielded from light.

Sample Analysis: At predetermined time points, an aliquot is withdrawn from each stress condition, neutralized if necessary (for acid and base samples), and analyzed by a validated stability-indicating HPLC method. The method must be capable of separating the intact 4-MBH from all process-related impurities and degradation products.[24][25]

Table 2: Representative Forced Degradation Conditions and Observations

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24-48 h | 4-Methylbenzoic Acid, Hydrazine |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24-48 h | 4-Methylbenzoic Acid, Hydrazine |

| Oxidation | 3% H₂O₂, RT | 24 h | Oxidized hydrazide species |

| Thermal | 80 °C (Solid & Solution) | 7 days | Minimal expected for solid |

| Photolytic | ICH Q1B Light Source | Per guidelines | Photodegradation products |

Visualization of Degradation Pathways

Caption: Key hydrolytic and oxidative degradation pathways for this compound.

Practical Implications and Recommendations

-

Handling and Storage: Based on its susceptibility to hydrolysis and oxidation, this compound should be stored in well-sealed containers, protected from light, moisture, and excessive heat. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Formulation Development: For pharmaceutical applications, formulation strategies should focus on maintaining a pH near neutrality to minimize hydrolytic degradation.[11] The inclusion of antioxidants may be necessary to prevent oxidative degradation, and the compatibility of 4-MBH with all excipients must be thoroughly evaluated.[25]

-

Analytical Method Development: A robust, stability-indicating HPLC method is crucial for accurately quantifying 4-MBH and its impurities. The method must be validated by demonstrating specificity through forced degradation studies, ensuring that all potential degradants are resolved from the parent peak.[24]

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its effective use in scientific research and development. Its solubility is a delicate balance between the polar hydrazide group and the nonpolar tolyl moiety, making it amenable to dissolution in a range of organic solvents. The primary stability concerns are hydrolysis and oxidation, both of which can be systematically investigated through forced degradation studies. By applying the principles and protocols outlined in this guide, researchers can confidently handle, formulate, and analyze this compound, ensuring the integrity and success of their scientific endeavors.

References

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Mérieux NutriSciences. (n.d.). Forced Degradation Studies.

- ICH. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Wikipedia. (n.d.). p-Toluenesulfonyl hydrazide.

- Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis.

- Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.

- ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.

- Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.

- Stenutz. (n.d.). This compound.

- DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.

- AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.

- SpringerLink. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.

- Solubility of Things. (n.d.). 4-Hydroxybenzohydrazide.

- PubChem - NIH. (n.d.). p-Toluohydrazide.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). This compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- ChemicalBook. (2025). P-TOLUIC HYDRAZIDE.

- PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.

- TCI AMERICA. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). p-Toluic hydrazide 99%.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. This compound [stenutz.eu]

- 4. p-Toluohydrazide | C8H10N2O | CID 77174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound | CAS 3619-22-5 [matrix-fine-chemicals.com]

- 7. This compound | 3619-22-5 | TCI AMERICA [tcichemicals.com]

- 8. P-TOLUIC HYDRAZIDE | 3619-22-5 [chemicalbook.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. database.ich.org [database.ich.org]

- 18. Hydrazide synthesis by oxidation or hydrolysis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. raineslab.com [raineslab.com]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. acdlabs.com [acdlabs.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Methylbenzohydrazide

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 4-Methylbenzohydrazide, a versatile intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles, experimental design, and data interpretation integral to the robust analysis of this compound.

Introduction: The Significance of this compound

This compound, a derivative of benzoic acid, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its hydrazide moiety is particularly reactive, allowing for the formation of hydrazones and other derivatives with applications ranging from antimicrobial and anticancer agents to corrosion inhibitors.[1][2] Accurate and comprehensive characterization of this starting material is paramount to ensure the identity, purity, and quality of the final products, making proficiency in its spectroscopic analysis an essential skill for any researcher in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydrazide functional group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.3 | Doublet | 2H | Aromatic Protons (meta to C=O) |

| ~4.5 | Broad Singlet | 2H | -NH₂ Protons |

| ~2.4 | Singlet | 3H | -CH₃ Protons |

| ~8.5 | Broad Singlet | 1H | -NH- Proton |

Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

Predicted ¹³C NMR Spectrum of this compound

The carbon-13 NMR spectrum provides a fingerprint of the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl Carbon (C=O) |

| ~142 | Aromatic Carbon (para to C=O) |

| ~131 | Aromatic Carbon (ipso to C=O) |

| ~129 | Aromatic Carbons (meta to C=O) |

| ~128 | Aromatic Carbons (ortho to C=O) |

| ~21 | Methyl Carbon (-CH₃) |

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3][4] Ensure complete dissolution.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H Stretch (asymmetric and symmetric) of -NH₂ |

| 3200-3300 | Medium, Broad | N-H Stretch of -NH- |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch of -CH₃ |

| 1640-1680 | Strong | C=O Stretch (Amide I) |

| 1580-1620 | Medium | N-H Bend (Amide II) and C=C Aromatic Stretch |

| 800-850 | Strong | para-disubstituted Benzene C-H Bend |

Experimental Protocol: IR Data Acquisition

The choice of sampling technique in IR spectroscopy depends on the physical state of the sample. As this compound is a solid, the KBr pellet method is commonly employed.

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5]

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Weight: 150.18 g/mol ) is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 150 | High | Molecular Ion [M]⁺ |

| 119 | High | [M - NHNH₂]⁺ (Loss of hydrazinyl radical) |

| 91 | Medium | [C₇H₇]⁺ (Tolyl cation) |

| 65 | Medium | [C₅H₅]⁺ (Loss of acetylene from tolyl cation) |

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

-

IV. Workflow Visualization

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for NMR analysis.

Caption: General workflow for IR analysis (KBr pellet method).

Caption: General workflow for Mass Spectrometry analysis (ESI).

V. Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its chemical identity and purity. This guide has outlined the fundamental principles, detailed experimental protocols, and expected data for each technique. By adhering to these methodologies and understanding the nuances of spectral interpretation, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and reproducibility of their work.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. Sample preparation for FT-IR. [Link]

-

Hornak, J. P. NMR Sample Preparation. Rochester Institute of Technology. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

- Fall, A., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

Sources

The Emerging Potential of 4-Methylbenzohydrazide in Medicinal Chemistry: A Technical Guide

Introduction: The Hydrazide Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. The hydrazide functional group (-CONHNH2) has long been recognized as a "privileged" motif, owing to its unique structural and electronic properties that facilitate diverse biological interactions.[1][2] Historically, hydrazide-containing compounds like isoniazid have been cornerstones in the treatment of tuberculosis, demonstrating the profound therapeutic impact of this chemical entity.[3] Building upon this legacy, researchers have increasingly turned their attention to substituted benzohydrazides, with 4-Methylbenzohydrazide emerging as a particularly promising starting point for the synthesis of new bioactive molecules.[4][5]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, key biological activities, and the structure-activity relationships of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Chemical Profile and Synthesis of this compound

This compound, also known as p-toluic hydrazide, is a stable, crystalline solid at room temperature.[6] Its chemical structure features a phenyl ring substituted with a methyl group at the para position, linked to a hydrazide moiety. This seemingly simple structure offers a rich chemical handle for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.

General Synthesis Protocol

The synthesis of this compound is typically achieved through a straightforward condensation reaction between methyl 4-methylbenzoate and hydrazine hydrate.[5][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-methylbenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent such as methanol or ethanol.[5][7]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours.[5][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.

-

Purification: Filter the precipitate and wash it thoroughly with cold water or ethanol to remove any unreacted starting materials.[7] Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[8]

Therapeutic Applications of this compound Derivatives

The true potential of this compound in medicinal chemistry is realized through the synthesis of its derivatives, most notably hydrazones. The condensation of the terminal amino group of the hydrazide with various aldehydes and ketones yields a diverse library of compounds with a wide spectrum of biological activities.[4][9]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Hydrazone derivatives of this compound have demonstrated significant potential in this arena.[4][10]

A study by Li et al. (2014) described the synthesis of a series of hydrazone compounds derived from this compound.[4] These compounds were screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[4][10] Notably, the derivatives exhibited moderate to high activity, with structure-activity relationship analysis indicating that the presence of certain substituent groups on the aromatic ring of the aldehyde moiety can significantly enhance antibacterial efficacy.[4] For instance, a derivative bearing bromo-substituent groups showed the highest activity against the tested bacterial strains.[4]

Mechanism of Action: The antimicrobial mechanism of hydrazide/hydrazone derivatives is multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[11] Another potential mechanism is the disruption of the bacterial cell wall synthesis by inhibiting enzymes like glucosamine-6-phosphate synthase.[11]

Experimental Workflow: Antimicrobial Screening of this compound Derivatives

Caption: Workflow for synthesizing and screening this compound derivatives for antimicrobial activity.

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. K. pneumoniae |

| 4-Methyl-N'-(4-nitrobenzylidene)benzohydrazide | Moderate | Moderate | Moderate |

| N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide | More effective than compound 1 | Moderate | Moderate |

| N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide | High Activity | High Activity | High Activity |

| Data synthesized from Li et al. (2014)[4] |

Anticancer Activity

The development of novel anticancer agents remains a critical focus of medicinal chemistry. Benzohydrazide derivatives have shown promise as antiproliferative agents, and those derived from this compound are no exception.[12][13] The mechanism of action for their anticancer effects can be diverse, including the inhibition of key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12][13]

A study on benzohydrazide derivatives containing dihydropyrazoles demonstrated potent antiproliferative activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver).[12][13] One of the lead compounds exhibited an IC50 value of 0.08 μM for EGFR inhibition, highlighting the potential of this scaffold in developing targeted cancer therapies.[12]

Signaling Pathway: EGFR Inhibition by Benzohydrazide Derivatives

Caption: Simplified diagram of EGFR inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a significant therapeutic goal. Hydrazide derivatives have been investigated for their anti-inflammatory properties.[14][15][16] The mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α.[17]

Research on 4-maleimidylphenyl-hydrazide derivatives, which share a similar core structure, demonstrated that some compounds could significantly inhibit nitric oxide production in macrophage cell lines, with one derivative being four times more potent than the parent compound.[15] This suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory drugs.

Future Directions and Conclusion

This compound represents a versatile and promising scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease of derivatization into a wide array of hydrazones provide a fertile ground for the discovery of new therapeutic agents. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of its derivatives underscore the potential of this chemical class.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to further explore structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

References

-

Li, Y., et al. (2014). Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from this compound. Journal of the Chilean Chemical Society. [Link][4][10]

-

Gomha, S. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link][1]

-

Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.). [Link][11]

-

Understanding the Synthesis and Properties of 4-Methylbenzenesulfonhydrazide. (n.d.). [Link][18]

-

(PDF) Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from this compound - ResearchGate. (n.d.). [Link]

-

Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives - Bentham Science Publisher. (2022, November 23). [Link][14]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (n.d.). [Link]

-

Pharmacological aspects of hydrazides and hydrazide derivatives Farmakologiczne aspekty hydrazydów i pochodnych - Biblioteka Nauki. (n.d.). [Link][3]

-

Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N' - Asian Publication Corporation. (2014, September 2). [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC - NIH. (n.d.). [Link][12]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.). [Link]

-

Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex - MDPI. (2021, January 26). [Link][9]

-

Synthesis, Crystal Structures and Antimicrobial Activities of N '-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N ' - ResearchGate. (n.d.). [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (n.d.). [Link][8]

-

N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC - NIH. (n.d.). [Link][5]

-

4-chloro-N'-methylbenzohydrazide - Chemical Synthesis Database. (n.d.). [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.). [Link][2]

-

Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - ResearchGate. (n.d.). [Link]

-

Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. (2018, July 20). [Link][7]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC - PubMed Central. (n.d.). [Link]

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. (n.d.). [Link][15]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of 4‐Nitrobenzohydrazide Derivatives as Potential Anticancer Agents | Request PDF - ResearchGate. (n.d.). [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - MDPI. (n.d.). [Link][13]

-

Skeleton of 4-hydroxybenzohydrazide: 4-hydroxybenzohydrazide derivatives 1–29 - ResearchGate. (n.d.). [Link]

-

Anti-inflammatory activities of hydrazide derivatives 1-23 against RAW... - ResearchGate. (n.d.). [Link][16]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed. (n.d.). [Link][17]

-

(PDF) SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SULFOHYDRAZIDE DERIVATIVES - ResearchGate. (n.d.). [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. scispace.com [scispace.com]

- 5. N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Methylbenzohydrazide: From Foundational Chemistry to Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methylbenzohydrazide, a versatile chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents.

Introduction and Historical Context

This compound, also known as p-toluic hydrazide, belongs to the class of aromatic hydrazides. The genesis of hydrazide chemistry can be traced back to the pioneering work of Theodor Curtius in the late 19th century, who first synthesized these compounds through the reaction of carboxylic acid esters with hydrazine. While the specific first synthesis of this compound is not extensively documented, its preparation follows the classical and well-established Curtius method for aromatic hydrazides. This foundational reaction has paved the way for the exploration of a vast chemical space, with this compound serving as a key building block in the synthesis of a multitude of derivatives with significant biological activities.

The core structure of this compound, featuring a reactive hydrazide moiety (-CONHNH₂) attached to a toluoyl group, imparts it with the ability to readily undergo condensation reactions with aldehydes and ketones. This reactivity is the cornerstone of its utility, leading to the formation of hydrazones, which are prominent scaffolds in medicinal chemistry. These derivatives have been extensively investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-118 °C | |

| CAS Number | 3619-22-5 |

Solubility Profile

This compound exhibits moderate polarity, leading to solubility in a range of organic solvents. While precise quantitative data is not extensively published, a qualitative solubility profile is presented below based on its chemical structure and available information.

Table 2: Qualitative Solubility of this compound

| Solvent | Polarity | Expected Solubility |

| Water | Polar Protic | Sparingly soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Slightly soluble |

| Chloroform | Nonpolar | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly soluble |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons of the toluene ring, the methyl group protons, and the protons of the hydrazide moiety. In a typical spectrum recorded in DMSO-d₆, the aromatic protons appear as two doublets in the range of 7.2-7.8 ppm, the methyl protons as a singlet around 2.3 ppm, and the -NH and -NH₂ protons as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon, the aromatic carbons (including the quaternary carbons), and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640 cm⁻¹), and C-H stretching of the aromatic ring and methyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a robust and well-established procedure, typically achieved through the hydrazinolysis of a p-toluic acid ester. The following protocol details a reliable method for its laboratory-scale preparation.

Reaction Scheme:

A straightforward synthesis of this compound.

Experimental Protocol:

Materials:

-

Methyl p-toluate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl p-toluate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise. The reaction is typically exothermic, so controlled addition is recommended.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often crystallize out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Self-Validation: The purity of the synthesized product should be confirmed by measuring its melting point, which should be within the literature range (114-118 °C). Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, primarily through the formation of hydrazone derivatives.

The central role of this compound in generating bioactive hydrazones.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A significant body of research has demonstrated that many hydrazone derivatives of this compound exhibit potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]

SDH, also known as Complex II, catalyzes the oxidation of succinate to fumarate. This reaction is coupled with the reduction of ubiquinone (coenzyme Q) to ubiquinol. By inhibiting SDH, these compounds effectively disrupt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

The hydrazone derivatives are thought to act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding prevents the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transport chain.

Sources

An In-depth Technical Guide to 4-Methylbenzohydrazide Derivatives and Their Potential Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazone scaffold (–CO–NH–N=C–) is a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological profile. This guide focuses on a specific, highly promising subclass: derivatives of 4-methylbenzohydrazide. By condensing this compound with various aromatic and heterocyclic aldehydes, a rich library of Schiff bases can be generated. These derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial and anticancer effects. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for these compounds, supported by detailed experimental protocols and molecular pathway diagrams to empower researchers in their drug discovery efforts.

Introduction: The Hydrazone Moiety in Medicinal Chemistry

Hydrazones, characterized by the azometine group (–NHN=CH–), are a critical class of compounds in the development of new therapeutic agents.[1][2] Their importance stems from a unique combination of structural features:

-

Synthetic Versatility: The core synthesis is a straightforward condensation reaction, allowing for the rapid creation of diverse chemical libraries by varying the aldehyde or ketone reactant.

-

Pharmacophoric Properties: The hydrazone linker is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors.[3]

-

Structural Rigidity and Flexibility: The C=N double bond introduces a degree of rigidity, which can be crucial for specific receptor binding, while the adjacent single bonds allow for conformational flexibility.